![molecular formula C17H11N3OS2 B2430217 N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-61-3](/img/structure/B2430217.png)
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential in cancer research. This compound has been found to inhibit the activity of the protein bromodomain PHD finger transcription factor (BPTF), which plays a crucial role in the development and progression of cancer.
Scientific Research Applications
Antifungal Agent
This compound has been identified as a new antifungal agent . It has shown high-efficiency, broad-spectrum, and specific activities against pathogenic fungi . The minimum inhibitory concentration of this compound against pathogenic fungi was between 0.0625-4 μg/ml in vitro .
Low Cytotoxicity
The compound has no obvious cytotoxicity to human umbilical vein endothelial cells at the concentration of 4 μg/ml . This makes it a promising candidate for further development as a therapeutic agent.
Inhibition of Biofilm Formation
At a concentration of 0.5 μg/ml, this compound could exhibit significant fungicidal activity and inhibit the biofilm formation of C. albicans .
In Vivo Efficacy
In an in vivo fungal infection model, this compound at 10 mg/kg significantly increased the survival rate of Galleria mellonella .
Induction of Oxidative Damage
The compound increases the reactive oxygen species (ROS) in C. albicans and elevates the expression of some genes related to anti-oxidative stress response . This results in considerable DNA damage, which plays a critical role in antifungal-induced cellular death .
Potential for Drug Development
Given its strong antifungal activity and the induction of oxidative damage, compounds with a structure similar to this may provide new insights for antifungal drug development .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit high-efficiency, broad-spectrum and specific activities against pathogenic fungi such as candida, aspergillus, cryptococcus, and dermatophytes . These fungi could be potential targets of the compound.
Mode of Action
It’s known that similar compounds increase the reactive oxygen species (ros) in candida albicans and elevate the expression of some genes related to anti-oxidative stress response . This suggests that the compound may interact with its targets by inducing oxidative stress.
Biochemical Pathways
The induction of oxidative stress suggests that the compound may affect pathways related to ros production and detoxification .
Result of Action
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide’s induction of oxidative stress results in considerable DNA damage, which plays a critical role in antifungal-induced cellular death . This suggests that the compound’s action results in the death of target organisms.
properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS2/c21-16(12-6-7-13-15(8-12)23-10-18-13)20-17-19-14(9-22-17)11-4-2-1-3-5-11/h1-10H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQKMQKWMNCEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
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